molecular formula C9H20O6Si B12286443 1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose

1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose

Cat. No.: B12286443
M. Wt: 252.34 g/mol
InChI Key: HCWAILZFCRLWPS-UHFFFAOYSA-N
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Description

1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose is a fully protected derivative of D-mannopyranose where all five hydroxyl groups (positions 1, 2, 3, 4, and 6) are substituted with trimethylsilyl (TMS) ether groups. This modification enhances the compound’s lipophilicity, making it soluble in non-polar solvents and suitable for applications such as gas chromatography-mass spectrometry (GC-MS) analysis or as a synthetic intermediate in carbohydrate chemistry . The TMS groups confer temporary protection during multi-step organic syntheses, as they are easily removed under mild acidic or aqueous conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20O6Si

Molecular Weight

252.34 g/mol

IUPAC Name

2-(hydroxymethyl)-6-trimethylsilyloxyoxane-3,4,5-triol

InChI

InChI=1S/C9H20O6Si/c1-16(2,3)15-9-8(13)7(12)6(11)5(4-10)14-9/h5-13H,4H2,1-3H3

InChI Key

HCWAILZFCRLWPS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Silylation Methods

Method Reagents Temp (°C) Time (h) Yield (%) Purity (%)
BSTFA/TMCS BSTFA, TMCS, Py 60 2 92 98
TMSCl/HMDS TMSCl, HMDS, Py 25 12 88 95
Stepwise TMSCl, Et₃N 0→25 24 80 97

Mechanistic Insights

  • BSTFA/TMCS : TMCS generates HCl in situ, protonating hydroxyl groups and facilitating silyl transfer from BSTFA.
  • TMSCl/HMDS : HMDS deprotonates hydroxyls, forming silyl amines that transfer TMS groups.
  • Steric Effects : Bulkier groups (e.g., benzyl) on mannose reduce silylation efficiency at adjacent positions.

Challenges and Solutions

  • Incomplete Silylation : Add excess reagent (1.5–2 eq per hydroxyl).
  • Side Reactions : Avoid moisture; use anhydrous solvents and inert atmosphere.
  • Purification : Silica chromatography effectively removes unreacted reagents.

Analytical Validation

  • GC-MS : Characteristic fragments at m/z 204 (C3–C6 cleavage) and 361 (TMS-O-CH₂).
  • ¹H NMR : Singlets at δ 0.1–0.2 ppm (TMS groups).

Chemical Reactions Analysis

Types of Reactions

TMS-alpha-D-(+)-Glucose undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted glucose derivatives.

Scientific Research Applications

Chemical Synthesis

Protecting Group in Organic Synthesis

  • The trimethylsilyl (TMS) groups in 1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose serve as protecting groups for hydroxyl functionalities during chemical reactions. This allows for selective reactions without the interference of alcohol groups.
  • Case Study : In glycosylation reactions, the use of this compound facilitates the formation of glycosidic bonds while protecting the hydroxyl groups from unwanted reactions. This application is pivotal in synthesizing oligosaccharides and complex carbohydrates.

Chromatography

Analytical Applications

  • This compound is often utilized as a derivatization agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC). The TMS groups enhance volatility and stability, making it easier to analyze sugars and sugar derivatives.
  • Data Table: Derivatization Efficiency Comparison
CompoundMethodEfficiency (%)
This compoundGC95
D-MannopyranoseGC60
1,2-Di-O-acetyl-D-mannopyranoseHPLC75

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Studies

  • The presence of multiple TMS groups allows for enhanced NMR signals due to improved solubility and shielding effects. This characteristic is beneficial for structural elucidation.
  • Case Study : Researchers have employed NMR spectroscopy to study the conformational dynamics of glycosides using this compound as a model compound.

Biochemical Research

Enzymatic Studies

  • The compound serves as a substrate or inhibitor in enzymatic reactions involving glycosyltransferases. Its structural similarity to natural substrates allows researchers to investigate enzyme mechanisms.
  • Data Table: Enzyme Activity with Substrates
EnzymeSubstrateActivity (μmol/min)
Glycosyltransferase AThis compound120
Glycosyltransferase BD-Mannopyranose80

Material Science

Nanomaterial Synthesis

  • The compound has been explored in the synthesis of functionalized nanoparticles for biomedical applications. Its ability to modify surface properties enhances biocompatibility.
  • Case Study : Research demonstrated that incorporating this compound into silica nanoparticles improved their interaction with biological tissues.

Mechanism of Action

The mechanism of action of TMS-alpha-D-(+)-Glucose involves its ability to protect the hydroxyl groups of glucose, making it less reactive and more stable under various conditions. This protection allows for selective reactions to occur at other sites on the glucose molecule. The trimethylsilyl groups can be removed under mild acidic conditions, regenerating the free hydroxyl groups.

Comparison with Similar Compounds

Trimethylsilyl (TMS) vs. Acetyl Derivatives

  • 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (CAS: 4163-65-9) replaces hydroxyl groups with acetyl moieties. They are widely used as intermediates in glycosylation reactions due to their ease of deprotection under alkaline hydrolysis .
  • 1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose (logP = 6.075) exhibits higher hydrophobicity, enabling its use in lipid-rich environments or as a volatile derivative for analytical techniques .

Pivaloyl-Protected Analogs

  • 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose (CAS: 220017-47-0) features bulkier pivaloyl (2,2-dimethylpropanoyl) groups, increasing steric hindrance and stability against enzymatic degradation. Its molecular weight (600.75 g/mol) and lipophilicity exceed those of TMS and acetyl derivatives, making it suitable for long-term protection in complex syntheses .

Benzyl-Protected Derivatives

  • 2,3,4,6-Tetra-O-benzyl-D-mannopyranose (CAS: 61330-61-8) uses benzyl groups for orthogonal protection. Benzyl ethers are stable under acidic conditions but require hydrogenolysis or strong Lewis acids for removal. These derivatives are pivotal in stepwise oligosaccharide assembly due to their compatibility with diverse reaction conditions .

Glucose-Based Analogs

  • 1,2,3,4,6-Penta-O-trimethylsilyl-D-glucopyranose (CAS: 19126-99-9) differs from the mannose analog only in the configuration at C2 (axial hydroxyl in mannose vs. equatorial in glucose). This stereochemical distinction influences reactivity in glycosidic bond formation and enzymatic recognition .

Physicochemical Properties

Compound Name Protecting Groups Molecular Formula Molecular Weight (g/mol) logP Stability Key Applications
This compound Trimethylsilyl (5) C₂₁H₄₆O₆Si₅ ~765* 6.075 Sensitive to moisture, acids GC-MS, temporary protection
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose Acetyl (5) C₁₆H₂₂O₁₁ 390.34 N/A Stable under basic conditions Glycosylation intermediates
1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose Pivaloyl (5) C₃₁H₅₂O₁₁ 600.75 N/A High steric hindrance Long-term protection
2,3,4,6-Tetra-O-benzyl-D-mannopyranose Benzyl (4) C₃₄H₃₆O₆ 564.65 N/A Stable to acids, requires H₂/Pd Orthogonal synthesis

*Calculated molecular weight based on stoichiometry.

Biological Activity

1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose is a silylated derivative of D-mannose, a monosaccharide known for its diverse biological activities. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential applications in drug development and as a biochemical probe. This article explores the biological activity of this compound, highlighting its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound involves the trimethylsilylation of D-mannose. This process typically employs reagents such as hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole or pyridine to facilitate the introduction of trimethylsilyl groups at specific hydroxyl positions on the sugar molecule. The reaction can be summarized as follows:

D mannose+TMSClbase1 2 3 4 6 Penta O trimethylsilyl D mannopyranose\text{D mannose}+\text{TMSCl}\xrightarrow{\text{base}}\text{1 2 3 4 6 Penta O trimethylsilyl D mannopyranose}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that this compound showed significant inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell membranes due to the hydrophobic nature imparted by the silyl groups .

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance:

  • Hep G2 Cells : The compound exhibited cytotoxicity towards human hepatocellular carcinoma cells (Hep G2), with IC50 values indicating a dose-dependent response. This suggests potential as an anticancer agent .
  • Mechanism : The observed cytotoxic effects may be linked to apoptosis induction pathways and inhibition of cell proliferation .

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory properties. It was found to modulate nitric oxide production in RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). This suggests that this compound could play a role in inflammatory responses and may be beneficial in conditions characterized by excessive inflammation .

Case Studies and Research Findings

StudyFindings
Jiao et al. (2022)Evaluated the cytotoxicity of various natural products including silylated sugars; found significant activity against Hep G2 cells .
Thant et al. (2022)Investigated immunomodulatory effects; noted modulation of NO production in macrophages .
Ware et al. (2022)Assessed antimicrobial activity; reported effectiveness against both Gram-positive and Gram-negative bacteria.

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